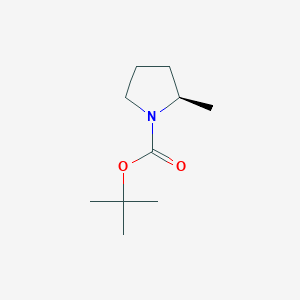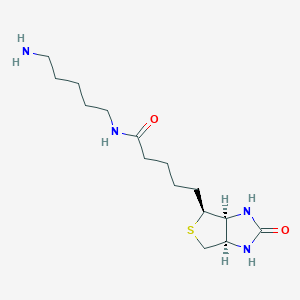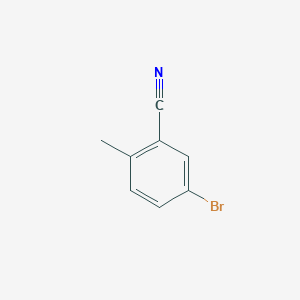
2,3-Dichlorodibenzo-P-dioxin
概要
説明
2,3-Dichlorodibenzo-p-dioxin is a by-product of the manufacturing of organochlorides . It has a molecular weight of 253.08 and a molecular formula of C12H6Cl2O2 .
Molecular Structure Analysis
The structure of 2,3-Dichlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether. The chlorine atoms are attached to this structure at the 2nd and 3rd positions .
Physical And Chemical Properties Analysis
2,3-Dichlorodibenzo-P-dioxin is a colorless crystalline solid at room temperature . It has a molecular weight of 253.08 and a molecular formula of C12H6Cl2O2 .
科学的研究の応用
Metabolism in Rats
Research on 2,3-Dichlorodibenzo-P-dioxin includes studies on its metabolism in animals. For example, rats metabolize various chlorinated dibenzo-p-dioxins, including 2,3-Dichlorodibenzo-P-dioxin, to mono- and dihydroxy derivatives. This process does not involve fission of the C-O bonds but rather hydroxylation at specific positions in the molecule (Tulp & Hutzinger, 1978).
Thermochemical Properties
The standard molar enthalpy of formation of 2,3-Dichlorodibenzo-P-dioxin has been determined, providing essential data for understanding its thermochemical behavior. Such studies are crucial for understanding the environmental and chemical stability of this compound (Papina et al., 1998).
Environmental Monitoring
Environmental monitoring for dioxins, including 2,3-Dichlorodibenzo-P-dioxin, has been conducted in areas exposed to herbicides. Such studies are essential to determine whether these compounds are accumulating in the environment (Shadoff et al., 1977).
Receptor-Mediated Toxicity and Risk Assessment
Understanding the receptor-mediated toxicity of dioxins is crucial for risk assessments. Studies have shown that dioxin functions in combination with a cellular protein, the Ah receptor, to alter gene regulation, which is believed to be essential for its toxicity and carcinogenicity (Andersen et al., 1993).
DNA Interaction and Gene Expression
Research has also focused on how dioxin and the Ah receptor complex binds to DNA, influencing gene transcription. This interaction is critical for understanding the molecular mechanisms of dioxin's biological effects (Denison et al., 1988).
Immunological Impact
The impact of 2,3-Dichlorodibenzo-P-dioxin on immunocompetence is another area of research. It has been shown to cause changes in innate and acquired immunity in both animal models and potentially in humans (Holsapple et al., 1991).
Bioaccumulation Studies
Studies on bioaccumulation of dioxins, including 2,3-Dichlorodibenzo-P-dioxin in adipose tissue, provide insights into its persistence and potential health impacts. Such research is vital for evaluating possible health effects of this compound (Patterson et al., 1986).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYTXRUZSDMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183650 | |
| Record name | 2,3-Dichlorodibenzo-4-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorodibenzo-P-dioxin | |
CAS RN |
29446-15-9 | |
| Record name | 2,3-Dichlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29446-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorodibenzo-4-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029446159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorodibenzo-4-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V27FP8LNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















